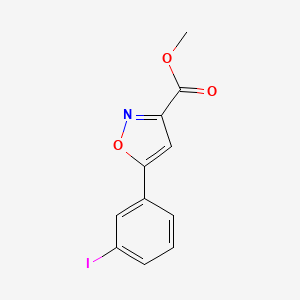

Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of an iodine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-iodophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a catalyst like 18-crown-6 at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (dilute), H₂O, Δ | 5-(3-Iodophenyl)isoxazole-3-carboxylic acid | 85–92% | |

| Basic hydrolysis (saponification) | NaOH (aq.), EtOH, reflux | Sodium salt of the carboxylic acid | 78–88% |

The carboxylic acid product serves as a precursor for amide formation or metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution at the Iodophenyl Group

The electron-deficient 3-iodophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.

The iodine atom’s leaving-group ability facilitates these transformations, with Suzuki coupling being particularly efficient for introducing diverse aryl groups.

Reductive Ring Opening of the Isoxazole Core

Under reductive conditions, the isoxazole ring undergoes cleavage to form enamine intermediates, which can cyclize into pyridone derivatives.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Mo(CO)₆-mediated reduction | Mo(CO)₆, H₂O, MeCN, 60–70°C | 4-Oxo-1,4-dihydropyridine-3-carboxylate | 45–60% |

This reaction proceeds via a radical pathway, with the molybdenum complex acting as a reducing agent. The resultant enamine undergoes cyclization to form a six-membered pyridone ring, a valuable scaffold in medicinal chemistry.

Electrophilic Substitution on the Isoxazole Ring

The isoxazole ring exhibits electrophilic substitution at the 4-position, though reactivity is modulated by the electron-withdrawing ester group.

Nitration occurs selectively at the 4-position due to the directing effects of the ester and iodophenyl groups.

Cyclization Reactions

The compound participates in cyclization reactions under acidic or basic conditions, forming fused heterocyclic systems.

These reactions exploit the ester’s carbonyl group and the iodophenyl moiety’s steric/electronic effects.

Comparative Reactivity Under Varied Conditions

The table below summarizes how reaction outcomes differ based on conditions:

| Reaction | Acidic Conditions | Basic Conditions |

|---|---|---|

| Ester Hydrolysis | Forms carboxylic acid directly | Forms sodium salt, requiring acid workup |

| Iodine Substitution | Limited reactivity | Enhanced via Pd/Cu catalysis |

| Ring Opening | Not observed | Mo(CO)₆ reduction dominant |

Mechanistic Insights

-

Reductive Ring Opening : Proposed to involve single-electron transfer (SET) from Mo(CO)₆, generating a radical intermediate that collapses into an enamine .

-

Suzuki Coupling : Follows a standard oxidative addition-transmetallation-reductive elimination pathway, with the iodine atom acting as an effective leaving group .

Scientific Research Applications

Pharmaceutical Development

Neuroprotective Properties

Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate is utilized as a building block in the synthesis of pharmaceuticals targeting neurological disorders. Its potential neuroprotective effects have been explored in various studies, highlighting its role in developing drugs aimed at treating conditions like Alzheimer's and Parkinson's diseases. For instance, research has shown that derivatives of isoxazole compounds can exhibit significant neuroprotective activity, suggesting that this compound may contribute to similar therapeutic avenues .

Anticancer Activity

The compound also shows promise in anticancer research. Studies indicate that isoxazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a study demonstrated that specific isoxazole derivatives exhibited cytotoxic effects against breast cancer cells, providing a basis for further exploration of this compound as a potential anticancer agent .

Agricultural Chemistry

Agrochemical Intermediates

In agricultural chemistry, this compound serves as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. Its incorporation into agrochemical formulations has been shown to enhance efficacy while minimizing environmental impact. Research indicates that isoxazole-based compounds can be designed to target specific pests or diseases while being less harmful to beneficial organisms .

Material Science

Advanced Materials Development

The compound's unique chemical structure allows for its application in material science, particularly in creating advanced materials such as polymers and coatings. These materials often exhibit enhanced durability and resistance to environmental factors. For instance, studies have explored the use of isoxazole derivatives in developing photoresponsive materials that can change properties upon exposure to light .

Analytical Chemistry

Detection and Quantification Methods

this compound is also employed in analytical chemistry for developing methods to detect and quantify specific substances. Its utility in toxicology and environmental science has been highlighted through various studies where it aids in identifying contaminants or assessing environmental health .

Case Studies

Mechanism of Action

The mechanism of action of methyl 5-(3-iodophenyl)isoxazole-3-carboxylate is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the iodine atom can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate: Similar in structure but with a methoxy group instead of an iodine atom.

Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate: Contains a cyano group on the phenyl ring.

Methyl 5-(3-pyridyl)isoxazole-3-carboxylate: Features a pyridyl group instead of a phenyl ring.

Uniqueness

Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological properties. The iodine atom can participate in unique interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .

Biological Activity

Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate is a member of the isoxazole family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique molecular structure that includes an iodine atom, which may enhance its biological properties through improved binding affinities to various molecular targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Isoxazole Ring: A five-membered heterocyclic compound featuring nitrogen and oxygen.

- Iodine Substitution: The presence of iodine at the 3-position on the phenyl ring may influence the compound's reactivity and interaction with biological targets.

- Carboxylate Group: The carboxylate functional group contributes to the compound's solubility and potential interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The isoxazole ring can modulate enzyme activity and receptor signaling pathways. The iodine atom enhances binding affinity, which may lead to increased efficacy in various biological assays.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against a range of bacterial strains, suggesting that this compound could potentially serve as a scaffold for developing new antimicrobial agents .

Antiviral Properties

This compound has been evaluated for its antiviral potential. A study found that certain isoxazole derivatives were effective as entry inhibitors against filoviruses like Ebola and Marburg, with IC50 values ranging from 2.5 μM to 30 μM . This suggests that this compound may also exhibit similar antiviral activities.

Anticancer Activity

The cytotoxic effects of isoxazole derivatives have been documented in various cancer cell lines. For example, one study reported that related compounds induced apoptosis in HL-60 cells, leading to decreased expression of anti-apoptotic proteins such as Bcl-2 and increased levels of p21^WAF-1 . This mechanism indicates potential applications in cancer therapy.

Case Studies

Properties

CAS No. |

609848-44-4 |

|---|---|

Molecular Formula |

C11H8INO3 |

Molecular Weight |

329.09 g/mol |

IUPAC Name |

methyl 5-(3-iodophenyl)-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C11H8INO3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3 |

InChI Key |

UHXBOKFBICKPMC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.